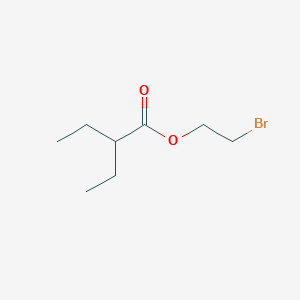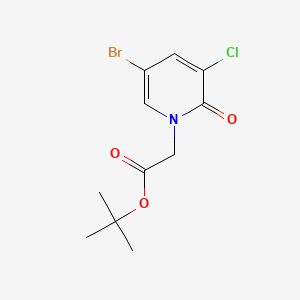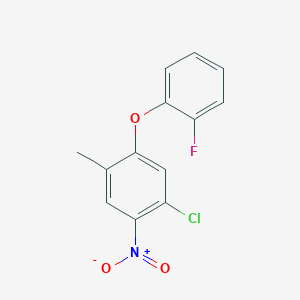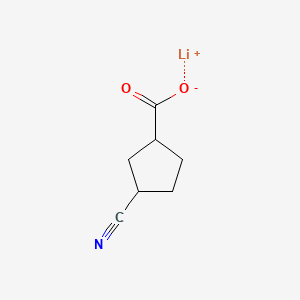
Lithium(1+) 3-cyanocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 3-cyanocyclopentane-1-carboxylate: is an organolithium compound that features a lithium ion coordinated to a 3-cyanocyclopentane-1-carboxylate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 3-cyanocyclopentane-1-carboxylate typically involves the reaction of 3-cyanocyclopentane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium(1+) 3-cyanocyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Addition: The lithium ion can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Coordination Chemistry: The lithium ion can coordinate with other ligands, forming complex structures.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Substitution Reactions: Reagents such as halogens or other electrophiles are used, often in the presence of a catalyst.
Coordination Chemistry: Ligands such as phosphines or amines are used to form coordination complexes.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of organolithium compounds.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, lithium(1+) 3-cyanocyclopentane-1-carboxylate is used as a reagent for introducing the 3-cyanocyclopentane-1-carboxylate moiety into target molecules. It is also used in the synthesis of complex organic compounds and as a precursor for other organolithium reagents.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mécanisme D'action
The mechanism by which lithium(1+) 3-cyanocyclopentane-1-carboxylate exerts its effects is primarily through its role as a nucleophile and its ability to form coordination complexes. The lithium ion can stabilize negative charges on reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
- Lithium(1+) 3-cyanocyclopentane-1-carboxylate
- Lithium(1+) 2-cyanocyclopentane-1-carboxylate
- Lithium(1+) 4-cyanocyclopentane-1-carboxylate
Comparison: this compound is unique due to the position of the cyano group on the cyclopentane ring. This positional difference can influence the reactivity and stability of the compound. For example, the 3-cyano derivative may exhibit different nucleophilicity and coordination behavior compared to the 2- or 4-cyano derivatives.
Propriétés
Formule moléculaire |
C7H8LiNO2 |
|---|---|
Poids moléculaire |
145.1 g/mol |
Nom IUPAC |
lithium;3-cyanocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2.Li/c8-4-5-1-2-6(3-5)7(9)10;/h5-6H,1-3H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
IACCWTXVCOZDIH-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CC(CC1C#N)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
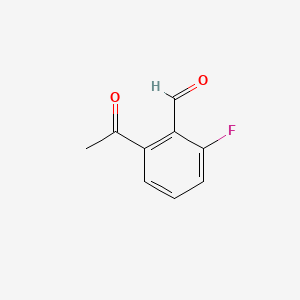
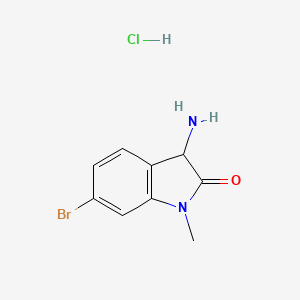


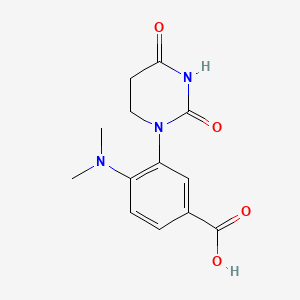
![5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B15304530.png)
![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)
